N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at position 2 and linked via an ethyl chain to a furan-2-carboxamide moiety. Its molecular formula is C₁₆H₁₃N₂O₂S (excluding bromine in related analogs) and molecular weight 297.35 g/mol (calculated).
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKJJYTWSXPZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330878 | |
| Record name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-80-5 | |
| Record name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the condensation of 2-phenylthiazole with ethylamine, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound can also interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Molecular Formula : C₁₆H₁₅N₂O₂S
- Key Differences : Thiazole substituents at positions 5 (ethyl) and 4 (phenyl), with the carboxamide group at position 2.
5-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide (SIN-009)
- Molecular Formula : C₁₆H₁₃BrN₂O₂S
- Key Differences : Bromine substitution at position 5 of the furan ring.
- Impact : Bromination increases molecular weight (377.26 g/mol ) and introduces electronegativity, which could enhance lipophilicity and influence pharmacokinetic properties .
Heterocycle Replacements
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)
- Molecular Formula : C₁₃H₉N₃O₂
- Key Differences : Replacement of thiazole with 1,3,4-oxadiazole.
- This compound was synthesized as an insect growth regulator, suggesting agrochemical applications .
Functional Group Additions
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Key Differences : Methoxybenzyl group introduces a polarizable aromatic moiety.
- Impact : The methoxy group enhances hydrogen-bonding capacity and may improve solubility, making this analog suitable for drug development targeting hydrophilic environments .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The parent compound and its analogs are synthesized via nucleophilic acyl substitution or condensation reactions, as seen in the preparation of SIN-009 and oxadiazole derivatives .
- Bioactivity Trends : Thiazole-containing compounds (e.g., Mirabegron) demonstrate receptor-binding capabilities, while brominated analogs (SIN-009) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .
- Agrochemical Potential: Oxadiazole derivatives (e.g., a5) highlight the role of heterocycle choice in targeting insect physiology, suggesting that the parent compound could be optimized for similar applications .
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O2S. It features a furan ring, a thiazole moiety, and an amide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 316.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Biological Activity Overview
This compound exhibits several biological activities, including:
-
Antitumor Activity :
- Studies have shown that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. In particular, thiazole derivatives have been reported to inhibit the growth of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The presence of electron-donating groups on the phenyl ring enhances the antitumor activity, indicating a strong structure-activity relationship (SAR) .
-
Antimicrobial Activity :
- The compound has demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related thiazole compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Escherichia coli .
- The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity:
- Thiazole Ring : Essential for cytotoxic activity; substitutions at specific positions can enhance potency.
- Phenyl Ring Substituents : Electron-withdrawing or donating groups can modulate activity; for example, para-substituted derivatives often show improved efficacy .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
